molecular formula C20H24ClN3O4S B2475394 N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide;hydrochloride CAS No. 1215511-92-4

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide;hydrochloride

Cat. No.: B2475394
CAS No.: 1215511-92-4
M. Wt: 437.94
InChI Key: SALBNAJEBYCCOZ-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a dioxino benzothiazole ring, and a furan carboxamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dioxino Group: The dioxino group is introduced via a nucleophilic substitution reaction, where a suitable diol reacts with the benzothiazole derivative.

    Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the intermediate compound with diethylaminoethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Furan Carboxamide Moiety: The final step involves the coupling of the intermediate with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide hydrochloride
  • N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-naphthamide hydrochloride

Uniqueness

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide;hydrochloride is a synthetic compound characterized by its complex molecular structure. This compound combines multiple pharmacophores, including a furan ring, a dioxin moiety, and a benzothiazole derivative. The presence of the diethylamino group enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C20_{20}H24_{24}ClN3_3O4_4S
  • Molecular Weight : 437.9 g/mol
  • CAS Number : 1215511-92-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The structural components suggest potential interactions with enzymes and receptors involved in critical physiological pathways. Notably, the benzothiazole moiety is known for its diverse pharmacological effects, including anticancer and anti-inflammatory activities.

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance:

  • VEGFR-2 Inhibition : The compound has shown promise as a VEGFR-2 inhibitor, with studies indicating effective inhibition at nanomolar concentrations (IC50 values around 91 nM) compared to established inhibitors like Sorafenib (IC50 = 53 nM) .
  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), SW480 (colon cancer), and HepG2 (liver cancer). The structure–activity relationship (SAR) analysis suggests that modifications to the benzothiazole core can enhance cytotoxicity .

Other Pharmacological Effects

The compound's structural diversity also suggests potential activities beyond anticancer effects:

  • Antimicrobial Activity : Benzothiazole derivatives are known for their antimicrobial properties, which may extend to this compound due to its structural similarities .
  • CNS Activity : Some derivatives have been reported to exhibit central nervous system depressant effects, indicating potential applications in neuropharmacology .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various benzothiazole hybrids demonstrated that compounds similar to N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide showed promising results in inhibiting tumor growth in preclinical models. The findings highlighted the importance of the diethylamino group in enhancing bioactivity .

Case Study 2: Structure–Activity Relationship Analysis

A comprehensive analysis of different benzothiazole derivatives revealed that modifications at specific positions significantly impacted their biological activity. Compounds with hydrophobic tails or additional functional groups exhibited enhanced binding affinity to target proteins involved in tumor progression .

Data Table: Biological Activity Summary

Activity Type Target IC50 (nM) Notes
VEGFR-2 InhibitionVEGFR-291Comparable to Sorafenib (IC50 = 53 nM)
CytotoxicityHeLa CellsNot specifiedSignificant reduction in cell viability observed
AntimicrobialVarious PathogensNot specifiedPotential for broad-spectrum activity
CNS EffectsCNS ReceptorsNot specifiedPossible CNS depressant effects

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S.ClH/c1-3-22(4-2)7-8-23(19(24)15-6-5-9-25-15)20-21-14-12-16-17(13-18(14)28-20)27-11-10-26-16;/h5-6,9,12-13H,3-4,7-8,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALBNAJEBYCCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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